molecular formula C9H7BrN2S B13988559 N-(4-bromophenyl)-1,3-thiazol-2-amine CAS No. 774544-68-2

N-(4-bromophenyl)-1,3-thiazol-2-amine

Cat. No.: B13988559
CAS No.: 774544-68-2
M. Wt: 255.14 g/mol
InChI Key: PYNZKGAFSJOUKJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1,3-thiazol-2-amine is a brominated thiazole derivative that serves as a key synthetic intermediate and promising scaffold in medicinal chemistry research. Its core structure features a thiazole ring, a privileged motif in drug discovery, substituted with a 4-bromophenyl group at position 4 and an amino group at position 2 . This compound is primarily valued for its role as a building block in the synthesis of more complex molecules with potential biological activity. The primary research value of this compound lies in its application as a precursor for novel antimicrobial and anticancer agents. Scientific studies have demonstrated that derivatives synthesized from this core structure exhibit significant in vitro antimicrobial activity against various bacterial and fungal species, with some compounds showing potency comparable to standard drugs like norfloxacin and fluconazole . Furthermore, its derivatives have been evaluated for antiproliferative activity against human cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7), with certain analogs demonstrating considerable efficacy in Sulforhodamine B (SRB) assays . The electron-withdrawing bromophenyl group at the para position of the thiazole ring is reported to be a critical structural feature that enhances these biological activities . From a synthetic chemistry perspective, a common and efficient preparation method involves the cyclization reaction between p-bromoacetophenone and thiourea, catalyzed by iodine . The resulting compound can be further functionalized; for instance, the amine group can be condensed with aromatic aldehydes to form Schiff base derivatives or reacted with chloroacetyl chloride to form acetamide derivatives, expanding the library of testable compounds for structure-activity relationship (SAR) studies . Research into related thiazole-2-amine compounds suggests potential mechanisms of action include inhibition of tubulin polymerization, thereby disrupting microtubule dynamics and cell division, a known mechanism for antiproliferative effects . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

774544-68-2

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

N-(4-bromophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12)

InChI Key

PYNZKGAFSJOUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CS2)Br

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of p-Bromoacetophenone with Thiourea

One of the most common and straightforward methods involves the cyclization reaction between p-bromoacetophenone and thiourea in the presence of a catalyst such as iodine. This method is well-documented and yields the target 4-(4-bromophenyl)-thiazol-2-amine efficiently.

  • Procedure Summary :

    • p-Bromoacetophenone is reacted with thiourea in an appropriate solvent (e.g., ethanol or ethyl acetate) with iodine as a catalyst.
    • The reaction mixture is heated under reflux or stirred at room temperature until completion.
    • The product precipitates or is extracted and purified by recrystallization or chromatography.
  • Reaction Scheme :
    $$
    \text{p-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{Iodine, reflux}} \text{this compound}
    $$

  • Key Features :

    • The iodine catalyst promotes the cyclization by facilitating electrophilic substitution.
    • The reaction typically yields a brown solid with melting point around 165–168 °C.
    • Characterization includes IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry confirming the structure.
  • Spectral Data Example :

    • IR (KBr): 3410, 3260, 3100 cm$$^{-1}$$ (NH$$_2$$ stretching)
    • $$^{1}H$$ NMR (DMSO-d6): δ 4.80 (s, 2H, NH$$_2$$), 6.70 (s, 1H, thiazole H), 7.30 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H)
    • $$^{13}C$$ NMR (DMSO-d6): δ 168, 160, 132, 130, 128, 123, 101 ppm
    • EIMS m/z: 222 (M+1)

Alternative Route via α-Bromoacetophenone and Aryl Thioamides

Another reported synthetic route involves the preparation of aryl thioamides followed by their reaction with α-bromoacetophenones under microwave irradiation or conventional heating to form the 1,3-thiazole ring.

  • Stepwise Procedure :

    • Formation of Aryl Thioamides :
      • Carbon disulfide reacts with aniline derivatives in the presence of triethylamine to form dithiocarbamates, which are then converted into aryl thioamides.
    • Cyclization with α-Bromoacetophenones :
      • α-Bromoacetophenones (including p-bromo substituted) are prepared by α-bromination of acetophenones using copper dibromide.
      • The α-bromoacetophenone and aryl thioamide are dissolved in ethanol and heated (often under microwave irradiation at 80°C for 5 minutes) to yield the thiazole derivatives.
  • Reaction Conditions :

    • Microwave irradiation at 150 W for 5 minutes enhances reaction speed and yield.
    • Post-reaction workup includes extraction with methylene chloride, washing, drying, and solvent evaporation.
  • Yields :

    • Reported yields range from 75% to 96% depending on the specific substrates and conditions.
  • Advantages :

    • This method allows structural diversity by varying the aryl groups on the thioamide and acetophenone.
    • Microwave-assisted synthesis reduces reaction time significantly.
  • Example Reaction Scheme :
    $$
    \text{Aryl thioamide} + \alpha\text{-bromoacetophenone} \xrightarrow[\text{Microwave}]{\text{Ethanol, 80°C}} \text{this compound}
    $$

  • Reference Compound : this compound is obtained as a key intermediate for further functionalization.

One-Pot Synthesis Using Dithiocarbamates and Ammonium Hydroxide

A more speculative but efficient one-pot method involves the conversion of dithiocarbamates to phenylisothiocyanates, which then react with ammonium hydroxide to form aryl thioureas, precursors to the thiazole ring.

  • Outline :

    • Dithiocarbamates are prepared from anilines and carbon disulfide with triethylamine.
    • Iodine is added to yield phenylisothiocyanates.
    • Reaction with ammonium hydroxide produces aryl thioureas.
    • These intermediates can be cyclized with α-bromoacetophenones to yield the thiazole derivatives.
  • Benefits :

    • This method avoids isolation of intermediates, improving efficiency.
    • Yields are generally high (80–96%).
  • Limitations :

    • Requires careful control of reaction temperature and conditions to avoid side reactions.
  • Reference : This approach is described in the synthesis of N,4-diaryl-1,3-thiazole-2-amines and can be adapted for the 4-bromophenyl derivative.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
p-Bromoacetophenone + Thiourea + Iodine p-Bromoacetophenone, Thiourea, I2 Reflux or room temp, solvent 70–85 Simple, direct, well-established Brown solid, mp 165–168 °C
α-Bromoacetophenone + Aryl Thioamide (Microwave) α-Bromoacetophenone, Aryl thioamide Microwave irradiation, ethanol 75–96 Fast, high yield, versatile Requires preparation of thioamide
One-pot Dithiocarbamate to Phenylisothiocyanate + Ammonium Hydroxide Aniline, CS2, triethylamine, I2, NH4OH Room temp to 0°C, ethyl acetate 80–96 Efficient, avoids intermediate isolation More complex, multi-step

Summary and Recommendations

  • The most straightforward and widely used method for preparing this compound is the direct reaction of p-bromoacetophenone with thiourea in the presence of iodine . This method provides good yields and is suitable for scale-up.

  • For structural diversification or faster synthesis, the microwave-assisted cyclization of α-bromoacetophenones with aryl thioamides is highly effective, offering higher yields and reduced reaction times.

  • The one-pot dithiocarbamate to phenylisothiocyanate route is advantageous for avoiding isolation steps and can be adapted for complex derivatives but requires more careful reaction control.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-bromophenyl)-1,3-thiazol-2-amine has applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing more complex thiazole derivatives and is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features, and it can be used in developing new materials with specific properties like polymers or dyes.

Scientific Research Applications
N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial potential . The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring, which explains why some molecules were more effective against Gram-negative than Gram-positive bacteria or C. albicans . Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, are among the most active due to high lipophilicity, which allows them to pass rapidly through the phospholipid bilayer of the cell membrane . These are the most promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .
A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and its molecular structures were confirmed by physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Derivatives and Biological Activities
The 1,3,4-Thiadiazole ring is associated with several biological activities including antimicrobial, antituberculosis, antiviral, analgesic, antidepressant and anxiolytic, antihypertensive, anti-convulsant, anti-inflammatory, local anesthetic and kinesin inhibitors . The halogen attached to the phenyl-1,3,4-thiadiazol moieties increases the antibacterial activity with preference against Gram-positive bacteria, while the oxygenated substituents impart antifungal activity .
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitro group enhances its potential as an anticancer agent, while the thiazole ring contributes to its antimicrobial properties.
Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, the presence of the bromine atom in the proposed structures of the new compounds can enhance the potential antimicrobial effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-bromophenyl group in the target compound enhances stability and binding affinity via halogen interactions, as seen in its role in tubulin inhibition analogs like 10s .
  • Methoxy Substitutions : Compounds with methoxy groups (e.g., 10s ) exhibit enhanced antiproliferative activity due to improved solubility and microtubule disruption .
  • Antimicrobial vs. Anticancer Profiles : While N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine targets bacteria , the target compound’s derivatives (e.g., p1 ) show broader applications in cancer and inflammation .
Molecular Docking and Mechanism
  • Tubulin Binding : 10s binds to the colchicine site of tubulin (docking score: −9.2 kcal/mol), disrupting microtubule dynamics .
  • PfAtg8-PfAtg3 Inhibition : Compound 1 (from the Malaria Box) inhibits parasite autophagy by blocking protein-protein interactions .
Antiproliferative Activity

Derivatives like p1 and 10s demonstrated potent activity against cancer cell lines (e.g., SGC-7901 gastric cancer, IC50: 0.45 μM) via tubulin polymerization inhibition .

Antimicrobial and Anti-Inflammatory Properties
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed efficacy against Gram-positive bacteria .
  • Biphenyl derivatives of the target compound (e.g., N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine ) exhibited dual antiproliferative and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, reacting 4-bromophenylthiourea with 2-bromoacetophenone under reflux in ethanol (70°C, 12 hours) yields the thiazole core. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry. Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >80% purity. NMR and mass spectrometry (e.g., ESI-MS: m/z = 283.0 [M+H]⁺) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H-NMR : Look for aromatic protons (δ 7.4–7.8 ppm, doublets) and the thiazole C5-H (δ ~6.8 ppm, singlet).
  • ¹³C-NMR : Confirm the thiazole C2 (δ ~165 ppm, carbonyl carbon) and bromophenyl carbons (δ 120–135 ppm).
  • ESI-MS : Verify the molecular ion peak and isotopic pattern consistent with bromine (¹:¹ ratio for [M+2]⁺).
  • IR : Assess N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1600 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Begin with in vitro assays:

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Antimicrobial : Disk diffusion/Kirby-Bauer test against S. aureus and E. coli.
  • Tubulin Inhibition : Competitive binding assays using colchicine as a control. Validate results with dose-response curves and statistical analysis (e.g., ANOVA). Note discrepancies in activity across cell lines, which may reflect transport or metabolic differences .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible substituents. Solutions:

  • Crystal Growth : Use vapor diffusion with mixed solvents (e.g., CHCl₃/MeOH) to enhance lattice stability.
  • Data Collection : Collect high-resolution data (θ > 25°) at low temperature (100 K) to reduce thermal motion.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned data. Key metrics: R₁ < 0.05, wR₂ < 0.15. Validate with Rietveld analysis .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the bromophenyl (e.g., -NO₂, -OCH₃) or thiazole positions (e.g., methyl at C4).
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., tubulin PDB: 1SA0). Correlate binding affinity (ΔG) with experimental activity. Address contradictions (e.g., high in silico affinity but low in vitro activity) by checking solvation/entropy effects .

Q. What strategies mitigate data reproducibility issues in bioactivity studies of this compound?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell passage numbers, serum batches, and assay plate readers.
  • Positive/Negative Controls : Include reference compounds (e.g., paclitaxel for cytotoxicity) in every experiment.
  • Statistical Power : Ensure n ≥ 3 replicates and report standard deviations. For conflicting results (e.g., variable IC₅₀ in MCF-7), re-test under hypoxia vs. normoxia to assess environmental sensitivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer :

  • Revisit Force Fields : Use AMBER instead of CHARMM for ligand parameterization.
  • Solvent Effects : Run molecular dynamics (MD) simulations with explicit water molecules.
  • Protonation States : Check ligand ionization at physiological pH (e.g., thiazole NH vs. deprotonated forms).
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure actual binding constants .

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